3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide
Description
3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-inflammatory, antibacterial, and anticancer agents
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-14-7-4-6-13(12-14)19(22)21-16-9-10-17(23-2)18-15(16)8-5-11-20-18/h4-12H,3H2,1-2H3,(H,21,22) |
InChI Key |
VTSLAZHGRLGAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves the condensation of 3-ethoxybenzoic acid with 8-methoxyquinoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Scientific Research Applications
3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of bacterial growth or the inhibition of cancer cell proliferation . The compound may also interact with cellular receptors, modulating various signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide can be compared with other benzamide derivatives such as:
3-butoxy-N-(8-methoxyquinolin-5-yl)benzamide: Similar in structure but with a butoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
3-methoxy-N-(8-methoxyquinolin-5-yl)benzamide: Lacks the ethoxy group, which may influence its biological activity and chemical properties.
N-(2,2-dicyano-1-(alkylthio)vinyl)benzamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
